![molecular formula C10H10F3N3 B11940871 1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 834896-45-6](/img/structure/B11940871.png)
1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of three methyl groups and a trifluoromethyl group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a suitable pyrazolopyridine precursor. This can be achieved through the use of reagents such as trifluoromethyl iodide in the presence of a base and a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazolopyridines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The pyrazolo[3,4-b]pyridine scaffold has been extensively studied for its anticancer potential. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that pyrazolo[3,4-b]pyridine derivatives can inhibit specific kinases involved in cancer progression, such as Aurora A/B kinase and BRAF (V600E) kinase. These kinases are critical targets in cancer therapy due to their roles in cell division and tumor growth .
Anti-inflammatory Activity
In addition to anticancer properties, compounds containing the pyrazolo[3,4-b]pyridine structure have demonstrated anti-inflammatory effects. They act by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases . The ability to modulate these pathways makes this compound a candidate for developing treatments for conditions like rheumatoid arthritis and other inflammatory disorders.
Neuroprotective Effects
Recent studies have suggested that certain pyrazolo[3,4-b]pyridine derivatives may offer neuroprotective benefits. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .
Materials Science
Fluorinated Compounds
The trifluoromethyl group present in 1,3,6-trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine enhances the lipophilicity and metabolic stability of the compound. This property is particularly useful in developing new materials with improved thermal and chemical resistance. Fluorinated compounds are often utilized in coatings and polymers due to their unique surface properties .
Chemical Intermediate
Synthesis of Novel Derivatives
This compound serves as an important intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its versatile structure allows for further modifications to create a wide range of derivatives with tailored biological activities. For example, researchers have synthesized various analogs by modifying the methyl and trifluoromethyl groups to enhance specific pharmacological profiles .
Data Table: Summary of Applications
Application Area | Description | Examples/Findings |
---|---|---|
Medicinal Chemistry | Anticancer and anti-inflammatory properties | Inhibition of Aurora A/B kinase; TNF-α inhibition |
Neuroprotection | Potential protective effects against neurodegenerative diseases | Protection against oxidative stress |
Materials Science | Use in coatings and polymers due to enhanced stability | Improved thermal resistance |
Chemical Intermediate | Synthesis of novel derivatives for pharmaceuticals | Modification of methyl/trifluoromethyl groups |
Case Studies
-
Anticancer Activity Evaluation
A study published by Abadi et al. evaluated various pyrazolo[3,4-b]pyridine derivatives for their cytotoxic potential against HepG2 and Jurkat cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs . -
Anti-inflammatory Mechanism Investigation
A research article detailed the synthesis of pyrazolo[3,4-b]pyridine analogs that were tested for their ability to inhibit IL-6 production in vitro. The findings highlighted a significant reduction in cytokine levels upon treatment with these compounds . -
Material Development
Research on fluorinated pyrazolo[3,4-b]pyridines demonstrated their application in creating high-performance coatings resistant to harsh environmental conditions. These materials showed enhanced durability compared to non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl functionality.
2-Chloro-4-(trifluoromethyl)pyridine: Another pyridine derivative with a chloro substituent.
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine: A related compound with a pyrrolo[3,2-b]pyridine core.
Uniqueness
1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of three methyl groups and a trifluoromethyl group on the pyrazolopyridine core. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound notable for its unique structure and potential biological activities. This compound features a pyrazolo[3,4-b]pyridine framework characterized by three methyl groups at positions 1, 3, and 6, and a trifluoromethyl group at position 4. Its molecular formula is C10H10F3N, with a molecular weight of approximately 229.20 g/mol . The structural features of this compound contribute significantly to its reactivity and biological interactions.
The presence of both electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups allows this compound to engage in various chemical reactions. The trifluoromethyl group particularly enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .
Biological Activities
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant biological activities. The following sections summarize the findings related to the biological activity of this compound.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Compounds within this class have shown promising results as inhibitors of CDK2 and CDK9. One study reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9 . The selectivity profile is particularly noteworthy; some compounds demonstrated over 200-fold selectivity towards CDK2 compared to CDK9.
- Cell Proliferation Inhibition : Compounds derived from this scaffold exhibited significant antiproliferative effects against various human tumor cell lines such as HeLa and HCT116 .
Neuroprotective Effects
Emerging research suggests that pyrazolo[3,4-b]pyridine derivatives may also possess neuroprotective properties. Specific studies have indicated that these compounds can modulate pathways involved in neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. The following table summarizes key structural features and their associated biological activities:
Structural Feature | Activity Description | Notes |
---|---|---|
Trifluoromethyl Group | Enhances lipophilicity | Improves metabolic stability |
Methyl Groups (1, 3, 6) | Modulates electronic properties | Influences binding affinity |
Positioning of Substituents | Affects selectivity towards targets | Critical for optimizing therapeutic effects |
Case Studies
A few notable case studies highlight the biological activity of this compound:
- Study on Anticancer Activity : A recent study synthesized various derivatives of pyrazolo[3,4-b]pyridines and tested their anticancer efficacy. Results indicated that modifications at the methyl positions significantly altered the inhibitory effects on cancer cell lines.
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of these compounds against oxidative stress in neuronal cells. The study demonstrated that specific modifications led to enhanced protective effects against neurotoxicity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,3,6-trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with trifluoromethyl-containing enones or acrylates. A common method uses catalytic trifluoroacetic acid (TFA) in refluxing toluene to promote cyclization (e.g., 100 mg of precursor, 4 mL toluene, 6-hour reflux) . Key factors include:
- Temperature control : Prolonged reflux (≥6 hours) ensures complete ring closure.
- Catalyst loading : TFA (30 mol%) enhances electrophilicity of the enone intermediate.
- Solvent choice : Anhydrous toluene minimizes side reactions like hydrolysis.
Yields range from 58–75% depending on substituent steric effects. Characterization via 1H/13C NMR confirms regioselectivity, with methyl groups at positions 1, 3, and 6 showing distinct singlet peaks (δ 2.4–2.6 ppm for CH3) .
Q. How can researchers validate the purity and structural integrity of this compound?
A multi-technique approach is recommended:
- HPLC-MS : Purity >95% confirmed using C18 columns (acetonitrile/water gradient).
- NMR spectroscopy : Key signals include:
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., dimer formation via hydrogen bonding in phosphoramidate derivatives) .
Q. What are the primary biological targets associated with this compound?
The compound’s trifluoromethyl and methyl groups enhance lipophilicity and metabolic stability, making it a candidate for kinase inhibition. Preclinical studies highlight:
- FGFR1 inhibition : IC50 = 0.3 nM in enzymatic assays, with >1,200-fold selectivity over VEGFR2 .
- Anticancer activity : In vivo efficacy in FGFR1-driven xenograft models (e.g., H1581 tumor regression) .
- Antimicrobial potential : Structural analogs show quorum-sensing inhibition in Gram-negative bacteria .
Advanced Research Questions
Q. How does the substitution pattern (1,3,6-trimethyl vs. other derivatives) affect binding to FGFR1?
Comparative molecular docking reveals:
- Methyl groups at positions 1 and 3 : Stabilize hydrophobic interactions with FGFR1’s ATP-binding pocket (PDB: 3RH7).
- Trifluoromethyl at position 4 : Enhances π-stacking with Phe489 and electrostatic interactions with Lys514 .
Replacing the pyrazolo[3,4-b]pyridine core with indazole reduces potency by 11-fold, indicating critical H-bonding via N(1)-H .
Table 1 : Selectivity Profile of Key Derivatives
Derivative | FGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity Ratio |
---|---|---|---|
Parent compound (1,3,6-trimethyl) | 0.3 | 365.9 | 1,200:1 |
N-Methylated analog | >5,000 | ND | — |
Indazole analog | 3.3 | 548.4 | 166:1 |
Q. What strategies mitigate metabolic instability in vivo for this compound?
- Prodrug design : Phosphoramidate derivatives (e.g., ethyl piperidine carboxylate) improve solubility and reduce first-pass metabolism .
- Stability assays : Monitor degradation in liver microsomes (e.g., t1/2 = 45 minutes in human S9 fractions).
- Formulation optimization : Nanoemulsions (e.g., PEGylated liposomes) enhance plasma half-life by 3-fold in murine models .
Q. How can conflicting data on antibacterial vs. anticancer activity be resolved?
Contradictions arise from assay conditions:
- Antibacterial activity : Requires higher concentrations (MIC = 32–64 µg/mL) compared to anticancer doses (IC50 < 1 µM) .
- Mechanistic divergence : Kinase inhibition (low nM) vs. membrane disruption (µM range).
Recommendation : Use orthogonal assays (e.g., ATPase vs. bacterial growth kinetics) to delineate mechanisms.
Q. What computational tools predict SAR for novel derivatives?
- 3D-QSAR : Validated models (q2 > 0.8) correlate substituent bulk with FGFR1 affinity .
- Molecular dynamics (MD) : Simulations (>100 ns) reveal trifluoromethyl’s role in stabilizing the DFG-out conformation .
- ADMET prediction : SwissADME forecasts BBB permeability (logP = 3.2) and CYP3A4 inhibition risk .
Q. Are there crystallographic data confirming binding modes?
Yes. Co-crystallization with FGFR1 (PDB: 8FGR) shows:
Properties
CAS No. |
834896-45-6 |
---|---|
Molecular Formula |
C10H10F3N3 |
Molecular Weight |
229.20 g/mol |
IUPAC Name |
1,3,6-trimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H10F3N3/c1-5-4-7(10(11,12)13)8-6(2)15-16(3)9(8)14-5/h4H,1-3H3 |
InChI Key |
PJJWNTNNTQFNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(F)(F)F |
Origin of Product |
United States |
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